Superior In Vivo Tolerability: Elimination of Emetic Toxicity Compared to Khellin
In a direct comparative study evaluating the hypocholesterolemic effects of khellin and Khelloside in female cynomolgus monkeys, a critical and quantifiable difference in tolerability was observed. Visual monitoring revealed that khellin induced emesis (vomiting) in 100% (9 out of 9) of treated animals, whereas Khelloside caused no emetic events (0 out of 9) in the treated group, equivalent to the vehicle control [1]. This finding demonstrates that glycosylation of the furanochromone scaffold abrogates a major dose-limiting toxicity associated with the parent aglycone.
| Evidence Dimension | Incidence of Emesis (Gastrointestinal Tolerability) |
|---|---|
| Target Compound Data | 0% (0/9 animals) |
| Comparator Or Baseline | Khellin (aglycone): 100% (9/9 animals); Vehicle Control: 0% |
| Quantified Difference | 100% absolute reduction in emesis incidence vs. khellin |
| Conditions | Female cynomolgus monkeys; oral administration; single dose (20 mg/kg) |
Why This Matters
For researchers selecting a furanochromone for in vivo cardiovascular or metabolic disease models, Khelloside provides a superior safety window by eliminating the severe gastrointestinal toxicity that confounds studies with khellin.
- [1] Stevens, T. J.; Jones, B. W.; Vidmar, T. J.; Moran, J. J.; Manni, D. S.; Day, C. E. Hypocholesterolemic effect of khellin and khelloside in female cynomolgus monkeys. Arzneim.-Forsch. 1985, 35 (8), 1257–1260. View Source
